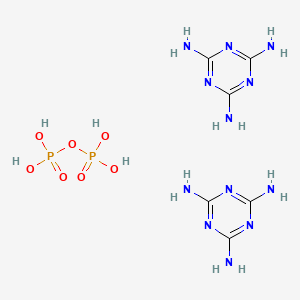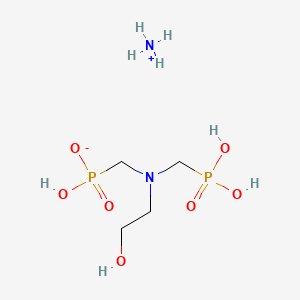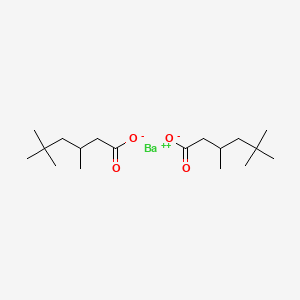
Barium 3,5,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium 3,5,5-trimethylhexanoate is an organometallic compound with the molecular formula C₁₈H₃₄BaO₄. It is a barium salt of 3,5,5-trimethylhexanoic acid. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium 3,5,5-trimethylhexanoate can be synthesized through the reaction of barium hydroxide with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of barium carbonate with 3,5,5-trimethylhexanoic acid under specific temperature and pressure conditions. The resulting product is then purified through recrystallization .
Types of Reactions:
Precipitation Reactions: this compound can undergo precipitation reactions when mixed with solutions containing sulfate ions, forming barium sulfate as a precipitate.
Substitution Reactions: It can participate in substitution reactions where the barium ion is replaced by other cations in the presence of suitable reagents.
Common Reagents and Conditions:
Sulfate Solutions: Used in precipitation reactions to form barium sulfate.
Chelating Agents: Can be used to facilitate substitution reactions.
Major Products:
Barium Sulfate: Formed from precipitation reactions.
Substituted Barium Compounds: Formed from substitution reactions.
Scientific Research Applications
Barium 3,5,5-trimethylhexanoate has several applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the preparation of advanced materials and coatings.
Biological Studies: Investigated for its potential effects on biological systems and its role in various biochemical processes.
Industrial Applications: Utilized in the production of lubricants, stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of barium 3,5,5-trimethylhexanoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, leading to altered cellular functions. The compound’s effects are mediated through its ability to form complexes with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Barium Acetate: Another barium salt with similar properties but different applications.
Barium Chloride: Commonly used in laboratory settings for various chemical reactions.
Barium Nitrate: Used in pyrotechnics and as a precursor for other barium compounds.
Uniqueness: Barium 3,5,5-trimethylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
36211-43-5 |
|---|---|
Molecular Formula |
C18H34BaO4 |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
barium(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
HYVAOIFCEISHMZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


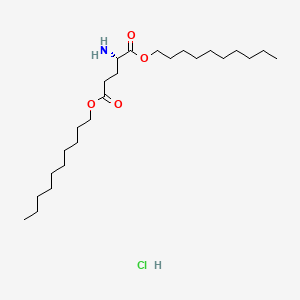
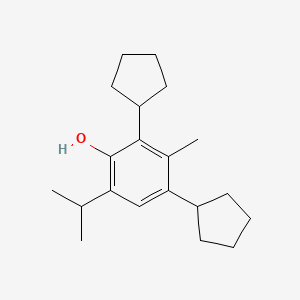
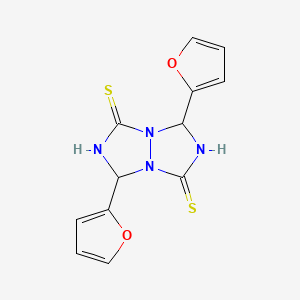
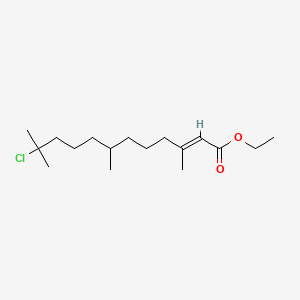
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
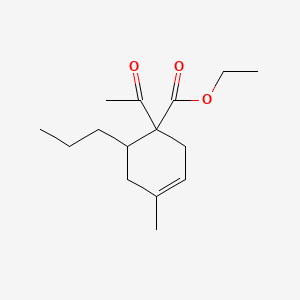
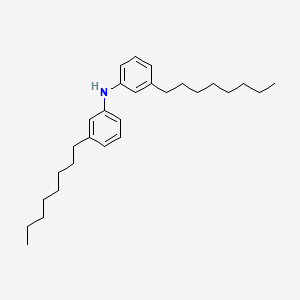

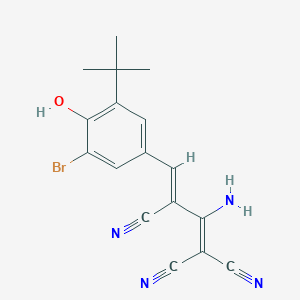
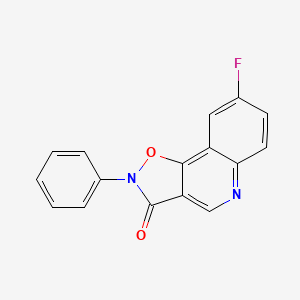
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

